Cas no 69123-90-6 (Fiacitabine)

フィアシタビン(Fiacitabine)は、抗ウイルス活性を持つ核酸アナログ系化合物です。主にヘルペスウイルス感染症の治療に用いられ、DNAポリメラーゼを選択的に阻害することでウイルス複製を抑制します。その化学構造は2'-デオキシシチジン誘導体に類似し、細胞内で活性化された三リン酸体として作用します。本化合物の特徴として、高い生体利用能と標的特異性が挙げられ、宿主細胞への影響を最小限に抑えつつ効果的な抗ウイルス活性を発揮します。また、耐性ウイルス株に対しても一定の有効性が確認されています。

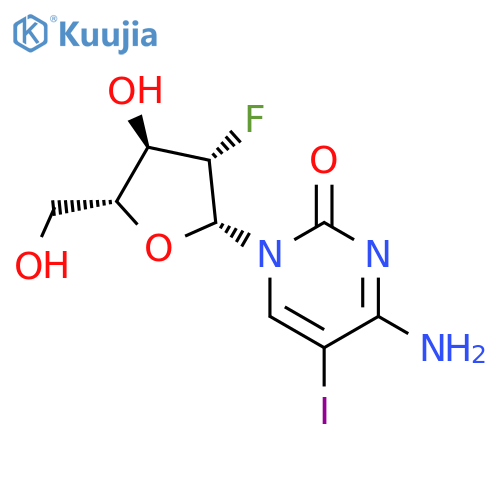

Fiacitabine structure

商品名:Fiacitabine

Fiacitabine 化学的及び物理的性質

名前と識別子

-

- Fiacitabine

- 4-Amino-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidin-2-one

- 2(1H)-Pyrimidinone, 4-amino-1-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)-5-iodo-

- FIAC

- FOAC

- NSC 382097

- 1-(2-DEOXY-2-FLUORO-.BETA.-D-ARABINOFURANOSYL)-5-IODOCYTOSINE

- Fluoroiodoaracytidine

- Fluorviodoaracytidine

- CS-0323

- D04180

- Q27258286

- Fiacitabine (USAN/INN)

- Fiacitabinum

- DTXSID8057807

- UNII-4058H365ZB

- NCGC00262963-01

- NCGC00262963-03

- 4-amino-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-iodo-pyrimidin-2-one

- NSC-382097

- 2'-Fluoro-5-iodo-1-beta-D-arabinofuranosylcytosine

- 1-(2'-Deoxy-2'-fluoro-.beta.-D-arabinofuranosyl)-5-iodocytosine

- 1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-iodocytosine

- SCHEMBL138934

- Tox21_113954

- DB12901

- 4-Amino-1-((2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-iodopyrimidin-2(1H)-one

- Fiacitabina

- CAS-69123-90-6

- Fiacitabine [USAN:INN]

- DRG-0077

- 4058H365ZB

- FIACITABINE [USAN]

- CHEMBL272557

- HY-50735

- Fiacitabinum [INN-Latin]

- BRN 0679252

- 2'-Fluoro-5-iodo-aracytosine

- MFCD00868897

- NS00071552

- FI-ara-C

- 2(1H)-Pyrimidinone, 4-amino-1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-iodo-

- Cytosine, 1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-iodo-

- DTXCID6031596

- Fiacitabina [INN-Spanish]

- NSC 382097;FIAC;FOAC

- MS-25968

- F13670

- 2(1H)-PYRIMIDINONE, 4-AMINO-1-(2-DEOXY-2-FLUORO-.BETA.-D-ARABINOFURANOSYL)-5-IODO-

- cis-(-)-4-(methoxycarbonyl)-3-methyl-1-phenethyl-4-(N-phenylpropionylamino)piperidiniumhydrogenoxalate

- FIACITABINE [INN]

- FIACITABINE [MART.]

- AKOS027327934

- 69123-90-6

- A900506

- DB-024894

- BRD-K07160047-001-01-3

-

- MDL: MFCD00868897

- インチ: InChI=1S/C9H11FIN3O4/c10-5-6(16)4(2-15)18-8(5)14-1-3(11)7(12)13-9(14)17/h1,4-6,8,15-16H,2H2,(H2,12,13,17)/t4-,5+,6-,8-/m1/s1

- InChIKey: GIMSJJHKKXRFGV-BYPJNBLXSA-N

- ほほえんだ: O=C(N=C1N)N([C@@H]([C@H]([C@@H]2O)F)O[C@@H]2CO)C=C1I

計算された属性

- せいみつぶんしりょう: 370.978

- どういたいしつりょう: 370.978

- 同位体原子数: 0

- 水素結合ドナー数: 4

- 水素結合受容体数: 7

- 重原子数: 18

- 回転可能化学結合数: 2

- 複雑さ: 430

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 4

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 何もない

- 互変異性体の数: 3

- トポロジー分子極性表面積: 108A^2

じっけんとくせい

- 密度みつど: 2.44

- ふってん: 524.6 °C at 760 mmHg

- フラッシュポイント: 271.1

- 屈折率: 1.791

- PSA: 110.60000

- LogP: -0.40000

Fiacitabine セキュリティ情報

- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month

Fiacitabine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T15280-5 mg |

Fiacitabine |

69123-90-6 | 97.00% | 5mg |

¥3117.00 | 2022-04-26 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce56320-10mg |

Fiacitabine |

69123-90-6 | 98% | 10mg |

¥4495.00 | 2023-09-07 | |

| TRC | F371060-100mg |

Fiacitabine |

69123-90-6 | 100mg |

$592.00 | 2023-05-18 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F26040-5mg |

Fiacitabine |

69123-90-6 | 98% | 5mg |

¥3498.0 | 2023-09-07 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T15280-10 mg |

Fiacitabine |

69123-90-6 | 97.00% | 10mg |

¥4377.00 | 2022-04-26 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T15280-50 mg |

Fiacitabine |

69123-90-6 | 97.00% | 50mg |

¥11817.00 | 2022-04-26 | |

| TRC | F371060-250mg |

Fiacitabine |

69123-90-6 | 250mg |

$1120.00 | 2023-05-18 | ||

| ChemScence | CS-0323-5mg |

Fiacitabine |

69123-90-6 | 98.83% | 5mg |

$420.0 | 2022-04-26 | |

| Chemenu | CM165117-10mg |

4-amino-1-((2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-iodopyrimidin-2(1H)-one |

69123-90-6 | 98% | 10mg |

$327 | 2023-01-06 | |

| MedChemExpress | HY-50735-5mg |

Fiacitabine |

69123-90-6 | 98.83% | 5mg |

¥3500 | 2024-04-17 |

Fiacitabine 関連文献

-

1. Total synthesis of 2′-deoxy-2′-arafluoro-tubercidin, -toyocamycin, -sangivamycin and certain related nucleosidesBirendra K. Bhattacharya,T. Sudhakar Rao,Ganapathi R. Revankar J. Chem. Soc. Perkin Trans. 1 1995 1543

-

2. A short synthesis of 2-deoxy-2-fluoro-ribo-D-pentopyranoseJohn T. Welch,Seetha Eswarakrishnan J. Chem. Soc. Chem. Commun. 1985 186

-

W. Rogie Angus,Donald V. Tilston Trans. Faraday Soc. 1947 43 221

-

4. Chapter 12. Nucleic acidsG. M. Blackburn,J. B. Hobbs Annu. Rep. Prog. Chem. Sect. B: Org. Chem. 1985 82 311

-

5. Synthesis of fluorinated carbocyclic nucleosides: preparation of (±)-carbocyclic-FMAU and some congenersKeith Biggadike,Alan D. Borthwick,Derek Evans,Anne M. Exall,Barrie E. Kirk,Stanley M. Robberts,Les Stephenson,Peter Youds,Alexandra M. Z. Slawin,David J. Williams J. Chem. Soc. Chem. Commun. 1987 251

69123-90-6 (Fiacitabine) 関連製品

- 10212-20-1(2'-Deoxy-2'-fluorocytidine)

- 2167391-45-7(N4,N4-dimethyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)pyridine-3,4-diamine)

- 2172626-40-1(1-(4-amino-2-methylbut-2-enoyl)azetidine-2-carboxamide)

- 2228980-52-5(1,1,1-trifluoro-3-(5-nitrofuran-2-yl)propan-2-one)

- 851132-57-5(N-(2H-1,3-benzodioxol-5-yl)methyl-2-{1-(3-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide)

- 1339378-90-3(1-Chloro-2,6,6-trimethylheptane)

- 157047-98-8(Benzomalvin C)

- 2731012-69-2(rac-(4R,5S)-4,5-dihydroxy-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid)

- 1021228-59-0(N-(3,5-dimethylphenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide)

- 2408972-53-0(tert-butyl N-[2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-4-yl]carbamate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:69123-90-6)Fiacitabine

清らかである:99%

はかる:50mg

価格 ($):1725.0